molecular formula C14H15NO2 B1347597 2-[(4-Methoxy-phenylamino)-methyl]-phenol CAS No. 52537-88-9

2-[(4-Methoxy-phenylamino)-methyl]-phenol

Cat. No. B1347597
CAS RN: 52537-88-9
M. Wt: 229.27 g/mol
InChI Key: HLFHQRSQVWQRJY-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-phenylamino)-methyl]-phenol, also known as MAPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of phenols and is commonly used as a reagent in various biochemical assays.

Scientific Research Applications

Anticancer Activity

A study on a compound closely related to "2-[(4-Methoxy-phenylamino)-methyl]-phenol" investigated its anticancer activity against T47D breast cancer cells. The compound demonstrated weak activity in inhibiting the growth of these cells, suggesting potential for further optimization and study in cancer therapy (L. Sukria et al., 2020).

Molecular Structure Analysis

Research has been conducted on the molecular structures of Schiff bases, including compounds similar to "this compound," synthesized via the Schiff bases reduction route. These studies provide valuable insights into their potential as starting materials for synthesizing various compounds, such as azo dyes and dithiocarbamates (P. A. Ajibade & F. P. Andrew, 2021).

Antioxidant Activity

The antioxidant properties of Schiff base compounds related to "this compound" have been explored, indicating their potential as effective antioxidants. These findings are crucial for developing therapeutic agents and ingredients in the medicinal and food industries (Ç. A. Kaştaş et al., 2017).

Antibacterial Activity

The antibacterial efficacy of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives against various bacterial strains such as Escherichia coli and Staphylococcus aureus has been evaluated. This research underscores the potential of these compounds in combating bacterial infections (W. Zhou et al., 2015).

Interaction with Biomolecules

Investigations into the interaction of fluorescent probes based on "this compound" with Bovine Serum Albumin (BSA) have been conducted to understand their binding dynamics. These studies are fundamental for designing drugs and probes for biological applications (K. Ghosh et al., 2016).

Synthesis and Characterization

Comprehensive research on the synthesis, characterization, and evaluation of Schiff bases, including "this compound" derivatives, has been conducted. These studies highlight the compounds' applications in various fields such as materials science and chemistry (Syaidah Athirah Dzolin et al., 2018).

Biochemical Analysis

Biochemical Properties

2-[(4-Methoxy-phenylamino)-methyl]-phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes . Additionally, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been found to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and van der Waals forces . This binding can lead to the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular function compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular function . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired kidney function . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . Additionally, the compound’s distribution can be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

This compound is localized to specific subcellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound can significantly impact its activity and function, influencing processes such as gene expression and cellular respiration .

properties

IUPAC Name

2-[(4-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFHQRSQVWQRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296820
Record name 2-[(4-Methoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52537-88-9
Record name 52537-88-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-Methoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(p-Anisidino)-ortho-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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